

Application Notes and Protocols for Measuring Zoldonrasib Target Engagement

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Compound of Interest

Compound Name: Zoldonrasib

Cat. No.: B10861702

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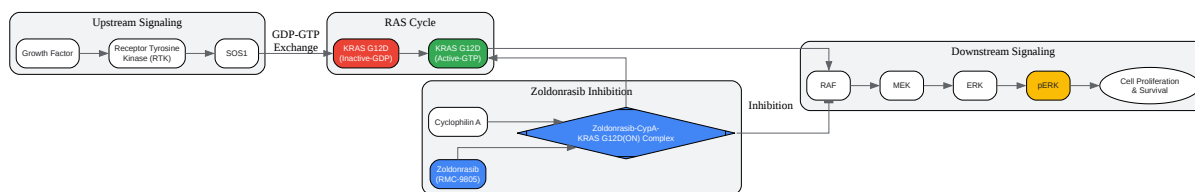
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for various assays to measure the target engagement of **Zoldonrasib** (RMC-9805), a first-in-class, oral, covalent tri-complex inhibitor of KRAS G12D. **Zoldonrasib** selectively targets the active, GTP-bound (RAS(ON)) conformation of the KRAS G12D mutant protein.[1][2][3]

Mechanism of Action

Zoldonrasib utilizes a novel mechanism of action by forming a tri-complex with cyclophilin A (CypA) and the active KRAS G12D protein.[3] This tri-complex formation enables the covalent modification of the aspartate-12 residue of KRAS G12D, locking it in an inactive state and subsequently blocking downstream signaling pathways, such as the MAPK pathway.[3] This targeted approach on the RAS(ON) state may offer advantages in overcoming resistance mechanisms associated with upstream signaling activation.

Diagram of the **Zoldonrasib** Signaling Pathway



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Caption: **Zoldonrasib** inhibits the KRAS G12D signaling pathway.

Quantitative Data Summary

The following table summarizes key quantitative data for **Zoldonrasib**'s target engagement and cellular activity from preclinical studies.

| Parameter | Description | Value | Cell Line | Assay Type |
|-----------------------|---|-------------------------------------|-----------|----------------------|
| kinact/KI | Second-order rate constant for covalent modification, indicating the efficiency of covalent bond formation. | 102 M ⁻¹ s ⁻¹ | - | Biochemical Assay |
| pERK EC ₅₀ | The concentration of Zoldonrasib that causes a 50% reduction in the phosphorylation of ERK. | 55 nM | AsPC-1 | Western Blot |
| CTG EC ₅₀ | The concentration of Zoldonrasib that causes a 50% reduction in cell viability as measured by the CellTiter-Glo® assay. | 54 nM | AsPC-1 | Cell Viability Assay |

Data obtained from a preclinical data presentation for RMC-9805.[4]

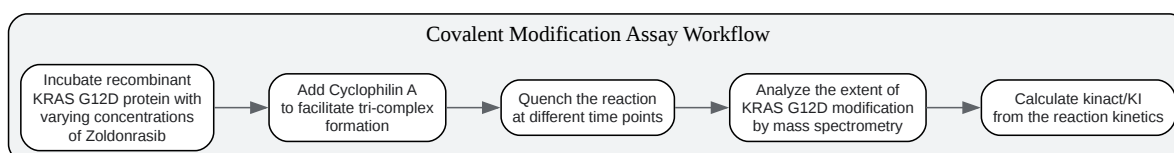
Experimental Protocols

Detailed methodologies for key experiments to assess **Zoldonrasib** target engagement are provided below.

Biochemical Assay: Covalent Modification Rate (kinact/KI) Measurement

This assay determines the efficiency of **Zoldonrasib** in covalently modifying KRAS G12D.

Workflow Diagram



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Caption: Workflow for determining the covalent modification rate.

Protocol:

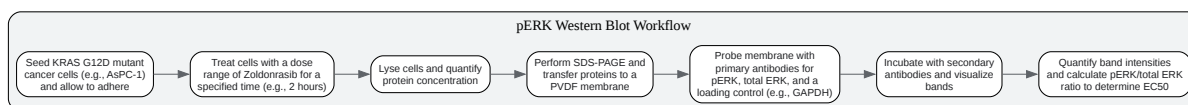
- **Protein Preparation:** Purify recombinant human KRAS G12D and Cyclophilin A proteins.
- **Reaction Setup:** In a reaction buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 1 mM TCEP), incubate KRAS G12D (e.g., 1 μM) with a range of **Zoldonrasib** concentrations.
- **Tri-complex Formation:** Add Cyclophilin A to the reaction mixture to facilitate the formation of the tri-complex.
- **Time Course:** At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench a sample of the reaction by adding a quenching solution (e.g., 2% formic acid).
- **Mass Spectrometry Analysis:** Analyze the quenched samples by liquid chromatography-mass spectrometry (LC-MS) to determine the ratio of unmodified to modified KRAS G12D.
- **Data Analysis:** Plot the percentage of modified KRAS G12D over time for each **Zoldonrasib** concentration. From these data, calculate the observed rate constants (k_{obs}) and

subsequently determine the k_{inact} and K_I values to derive the k_{inact}/K_I .

Cellular Assay: Western Blot for pERK Inhibition

This assay measures the inhibition of downstream KRAS signaling by quantifying the levels of phosphorylated ERK (pERK).

Workflow Diagram



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Caption: Workflow for pERK Western blot analysis.

Protocol:

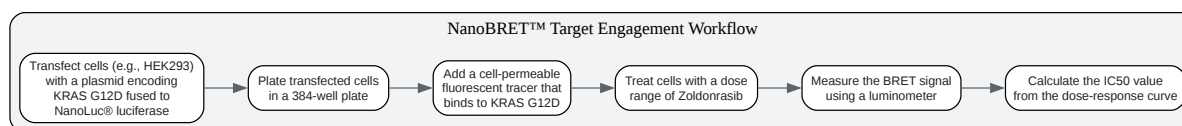
- **Cell Culture:** Plate KRAS G12D mutant cells (e.g., AsPC-1) in 6-well plates and grow to 70-80% confluency.
- **Compound Treatment:** Treat the cells with a serial dilution of **Zoldonrasib** (e.g., 0.1 nM to 10 μ M) for 2 hours. Include a vehicle control (e.g., DMSO).
- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **Western Blotting:**

- Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against pERK (e.g., p44/42 MAPK), total ERK, and a loading control (e.g., GAPDH or β -actin) overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Data Analysis: Quantify the band intensities using densitometry software. Normalize the pERK signal to the total ERK signal. Plot the normalized pERK levels against the **Zoldonrasib** concentration and fit the data to a four-parameter logistic curve to determine the EC₅₀ value.

Cellular Assay: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method to quantify compound binding to a target protein in live cells.

Workflow Diagram



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Caption: Workflow for the NanoBRET™ target engagement assay.

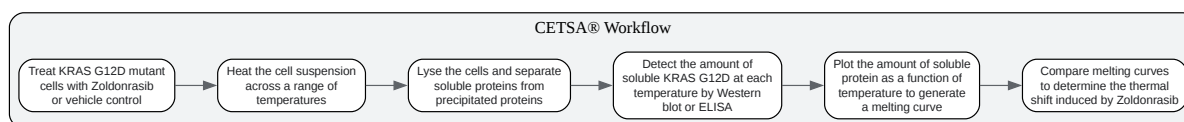
Protocol:

- Cell Transfection: Co-transfect HEK293 cells with plasmids expressing LgBiT®-KRAS(G12D) and SmBiT®-KRAS(G12D) fusion proteins.
- Cell Plating: Seed the transfected cells into a 384-well plate.
- Tracer Addition: Pre-treat the cells with a NanoBRET™ RAS tracer.
- Compound Treatment: Add a serial dilution of **Zoldonrasib** to the wells and incubate for 2 hours.
- Signal Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a plate reader equipped for luminescence detection.
- Data Analysis: The binding of **Zoldonrasib** to KRAS G12D will displace the tracer, leading to a decrease in the BRET signal. Plot the BRET signal against the **Zoldonrasib** concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Assay: Cellular Thermal Shift Assay (CETSA®)

CETSA® measures target engagement by assessing the thermal stabilization of a protein upon ligand binding.

Workflow Diagram



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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Protocol:

- **Compound Treatment:** Treat KRAS G12D mutant cells with **Zoldonrasib** or a vehicle control for a specified time.
- **Heating:** Heat the cell suspensions in a thermal cycler to a range of temperatures for a short duration (e.g., 3 minutes).
- **Lysis and Fractionation:** Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
- **Protein Detection:** Detect the amount of soluble KRAS G12D in the supernatant by Western blotting or an enzyme-linked immunosorbent assay (ELISA).
- **Data Analysis:** Plot the amount of soluble KRAS G12D as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of **Zoldonrasib** indicates target engagement and stabilization.

These assays provide a robust toolkit for researchers to comprehensively evaluate the target engagement of **Zoldonrasib** in biochemical and cellular contexts, providing critical data for drug development and mechanistic studies.

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